Dorzagliatin

Descripción general

Descripción

Aplicaciones Científicas De Investigación

RO-5305552 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study glucokinase activation and its effects on glucose metabolism . In biology and medicine, it is being investigated for its potential to improve glycaemic control and pancreatic β-cell function in patients with type 2 diabetes mellitus . In industry, it is used in the development of new antidiabetic drugs .

Mecanismo De Acción

RO-5305552 exerts its effects by activating glucokinase, a rate-limiting enzyme expressed primarily in hepatocytes and pancreatic β-cells . This activation increases the enzymatic activity of glucokinase, which in turn enhances glucose metabolism and insulin release . The molecular targets and pathways involved include the glucose-sensing function of glucokinase and its role in maintaining glucose homeostasis .

Safety and Hazards

Dorzagliatin is classified as very toxic if swallowed, irritating to skin, and a risk of serious damages to eyes . It is also classified as toxic with a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and a possible risk of harm to unborn child .

Direcciones Futuras

Dorzagliatin was approved in China in September 2022 for improving glycaemic control in adult patients with T2DM . It can be used as monotherapy and as an add-on to metformin when glycaemic control is inadequate with metformin alone . The recommended dosage of this compound is one 75 mg oral tablet twice daily, within 1 hour before breakfast and dinner . No dosage adjustment is required in patients with T2DM and chronic kidney disease .

Análisis Bioquímico

Biochemical Properties

Dorzagliatin plays a significant role in biochemical reactions, particularly those involving glucose metabolism. It acts as a glucokinase activator, enhancing the function of this enzyme, which plays a crucial role in the regulation of carbohydrate metabolism .

Cellular Effects

This compound has profound effects on various types of cells, particularly those involved in glucose metabolism such as pancreatic beta cells and hepatocytes. It enhances insulin secretion in pancreatic cells and regulates glucose conversion in hepatocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with glucokinase, a key enzyme in glucose metabolism. By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in both glycogenesis and glycolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown consistent effects over time. Its impact on glucose metabolism remains stable, with no significant degradation observed. Long-term effects on cellular function have been positive, with improved insulin secretion and glucose regulation observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage. Lower doses result in improved glucose regulation, while higher doses continue to enhance insulin secretion without causing hypoglycemia. No significant toxic or adverse effects have been reported at high doses .

Metabolic Pathways

This compound is involved in the glucose metabolism pathway. It interacts with glucokinase, enhancing its activity and thereby promoting the conversion of glucose to glucose-6-phosphate. This can lead to increased glycogenesis and glycolysis, contributing to improved glucose regulation .

Subcellular Localization

Within cells, this compound likely localizes to regions where glucokinase is present, such as the cytoplasm. This allows it to effectively interact with and activate this enzyme, enhancing glucose metabolism .

Métodos De Preparación

The synthesis of RO-5305552 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The industrial production methods are designed to ensure high yield and purity of the final product . Unfortunately, detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

RO-5305552 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparación Con Compuestos Similares

RO-5305552 is unique among glucokinase activators due to its dual-acting mechanism, which targets both the liver and pancreas . Similar compounds include other glucokinase activators such as HMS-5552 and Sinogliatin . RO-5305552 stands out due to its high efficacy and specificity in improving glycaemic control and pancreatic β-cell function .

Propiedades

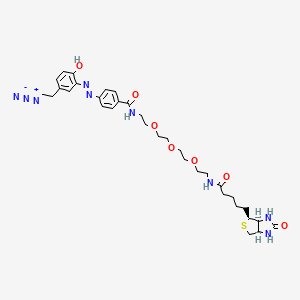

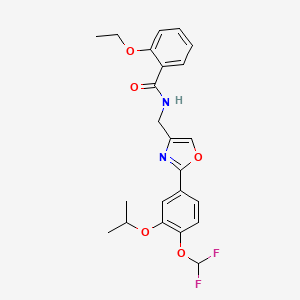

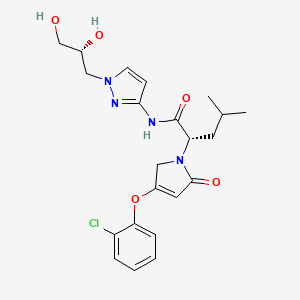

IUPAC Name |

(2S)-2-[3-(2-chlorophenoxy)-5-oxo-2H-pyrrol-1-yl]-N-[1-[(2R)-2,3-dihydroxypropyl]pyrazol-3-yl]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O5/c1-14(2)9-18(22(31)24-20-7-8-26(25-20)11-15(29)13-28)27-12-16(10-21(27)30)32-19-6-4-3-5-17(19)23/h3-8,10,14-15,18,28-29H,9,11-13H2,1-2H3,(H,24,25,31)/t15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMUMWSORCUWQJO-QAPCUYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=NN(C=C1)CC(CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC1=NN(C=C1)C[C@H](CO)O)N2CC(=CC2=O)OC3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1191995-00-2 | |

| Record name | Dorzagliatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1191995002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dorzagliatin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15123 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DORZAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X59W6980E8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.